(+)-Cycloazocine

sigma receptor stereoselectivity opiate receptor subtypes

(+)-Cyclazocine is the dextrorotatory enantiomer of the benzomorphan cyclazocine, a mixed opioid agonist–antagonist with prominent sigma-receptor activity. Unlike its (−)-enantiomer, which preferentially targets classical opioid receptors (mu, kappa), (+)-cyclazocine exhibits a reversed stereoselectivity profile: it acts as a kappa-opioid receptor (KOR) agonist, a mu-opioid receptor (MOR) antagonist, and a sigma-1 receptor ligand with distinct pharmacodynamic behaviour.

Molecular Formula C17H23NO
Molecular Weight 257.37 g/mol
Cat. No. B13828670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Cycloazocine
Molecular FormulaC17H23NO
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCC1C2CCN(C1CC3=C2C=C(C=C3)O)CC4CC4
InChIInChI=1S/C17H23NO/c1-11-15-6-7-18(10-12-2-3-12)17(11)8-13-4-5-14(19)9-16(13)15/h4-5,9,11-12,15,17,19H,2-3,6-8,10H2,1H3/t11-,15-,17-/m0/s1
InChIKeyXWFDYGTVEQDYDK-KCTSRDHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Cyclazocine: Multi-Receptor Sigma–Opioid Ligand for Neuropsychopharmacology Research Procurement


(+)-Cyclazocine is the dextrorotatory enantiomer of the benzomorphan cyclazocine, a mixed opioid agonist–antagonist with prominent sigma-receptor activity. Unlike its (−)-enantiomer, which preferentially targets classical opioid receptors (mu, kappa), (+)-cyclazocine exhibits a reversed stereoselectivity profile: it acts as a kappa-opioid receptor (KOR) agonist, a mu-opioid receptor (MOR) antagonist, and a sigma-1 receptor ligand with distinct pharmacodynamic behaviour [1][2]. This compound serves as a critical pharmacological tool for dissecting sigma- versus opioid-receptor contributions in neuropsychiatric and analgesic research paradigms.

Why (±)-Cyclazocine, (−)-Cyclazocine, or Alternative Sigma Ligands Cannot Replace (+)-Cyclazocine in Targeted Research


Enantiomeric identity is the principal determinant of pharmacological outcome for cyclazocine. The (−)-enantiomer binds sigma-1 receptors with low-nanomolar affinity (Ki ≈ 2.1 nM), whereas (+)-cyclazocine shows negligible sigma-1 binding (Ki > 1,000 nM) ; this >476-fold difference means enantiomeric contamination or substitution fundamentally alters experimental interpretation. Furthermore, the functional fingerprint of (+)-cyclazocine at cloned opioid receptors—KOR agonism with IC50 = 33.2 μM and MOR antagonism—differs markedly from that of related benzomorphans such as (+)-SKF-10047, which exhibits dual δ/kappa agonism with EC50 values of 0.618 and 0.652 μM respectively [1]. Simply substituting one sigma-active benzomorphan for another introduces confounding pharmacodynamic variables that erase the ability to attribute effects to a specific receptor subtype.

Quantitative Differentiation Evidence for (+)-Cyclazocine Versus Closest Analogs and In-Class Candidates


Stereoselective Reversal at Sigma Versus Mu Opioid Receptors: (+)-Cyclazocine Exhibits Higher Relative Potency at Sigma Sites Than at Mu Sites

In a landmark study, the (−) isomers of cyclazocine were far more potent than the (+) isomers as displacers of [³H]dihydromorphine from mu receptors, whereas the (+) and (−) isomers were similar in potency for displacement of [³H]phencyclidine (PCP) from sigma receptors [1]. This reversed stereoselectivity—where the (+)-isomer retains sigma-site potency but loses mu-site potency—is the defining pharmacological signature of (+)-cyclazocine and distinguishes it from (−)-cyclazocine, which maintains high mu-receptor affinity.

sigma receptor stereoselectivity opiate receptor subtypes

Functional Opioid Receptor Profiling: (+)-Cyclazocine Is a Kappa-Agonist and Mu-Antagonist, Distinct from (+)-SKF-10047's Delta/Kappa Dual Agonism

Using cloned human opioid receptors co-expressed with GIRK1 channels in Xenopus oocytes, (+)-cyclazocine acted as a kappa-agonist and mu-antagonist with an IC50 of 33.2 μM, whereas (+)-SKF-10047 exhibited broader activity as a δ-agonist (EC50 = 0.618 μM), κ-agonist (EC50 = 0.652 μM), and μ-antagonist (IC50 = 8.51 μM) [1]. The lack of significant delta-receptor functional activity for (+)-cyclazocine represents a key selectivity differentiator from (+)-SKF-10047.

kappa-opioid receptor agonism mu-opioid receptor antagonism GIRK channel functional assay

Enantioselective Sigma-1 Receptor Binding: (+)-Cyclazocine Shows Negligible Sigma-1 Affinity Versus (−)-Cyclazocine's Subnanomolar Binding

Enantioselectivity studies using purified sigma receptors demonstrate that (−)-cyclazocine binds the sigma-1 subtype with high affinity (Ki = 2.1 nM), whereas (+)-cyclazocine exhibits negligible binding (Ki > 1,000 nM) . This >476-fold affinity difference means that (+)-cyclazocine cannot be used as a sigma-1 receptor ligand; rather, its pharmacological effects at sigma sites are attributed to the sigma-2 subtype or PCP binding sites, as evidenced by its stereoselective behavioural and biochemical profile [1].

sigma-1 receptor binding enantioselectivity radioligand displacement

Rank-Order Potency at High-Affinity Dextromethorphan Binding Sites: (+)-Cyclazocine Occupies an Intermediate Sigma Ligand Position

In a systematic evaluation of sigma ligands displacing [³H]dextromethorphan from guinea pig brain membranes, the rank order of potency was haloperidol > (+)-pentazocine > (+)-cyclazocine > (+)-3-PPP > (+)-N-allylnormetazocine > (−)-butaclamol [1]. All compounds competed with nanomolar Ki values. (+)-Cyclazocine's intermediate position—below (+)-pentazocine but above (+)-SKF-10047 ((+)-N-allylnormetazocine)—provides a quantitative framework for selecting the appropriate sigma ligand based on required affinity tier.

dextromethorphan binding site sigma ligand pharmacology rank-order potency

Neuroprotective Sigma Ligand Classification: (+)-Cyclazocine Attenuates NMDA- but Not trans-ACPD-Induced Calcium Flux, Differentiating It from Highly Selective Sigma Ligands

In primary rat cortical neuron cultures, (+)-cyclazocine shifted the NMDA (80 μM)-induced sustained calcium increase to a biphasic or transient pattern—a signature of sigma-mediated neuroprotection—matching the profile of (+)-pentazocine, dextromethorphan, and haloperidol. However, (+)-cyclazocine was ineffective at attenuating trans-ACPD (100 μM)-induced calcium transients, a property restricted to highly selective sigma ligands lacking substantial PCP binding affinity [1]. This dichotomous profile categorises (+)-cyclazocine as a 'PCP-related sigma ligand' and differentiates it from selective sigma-1 ligands such as carbetapentane.

neuroprotection NMDA calcium signaling sigma-PCP receptor classification

Phencyclidine (PCP) Receptor Versus Opioid Receptor Mediation: (+)-Cyclazocine Is a Primarily PCP-Receptor-Driven Ligand, Unlike (−)-Cyclazocine

Electrophysiological recordings from rat cerebellar Purkinje neurons demonstrated that the depressant effects of (+)-cyclazocine were blocked by metaphit (a selective PCP receptor acylating agent) alone, whereas blockade of (−)-cyclazocine responses required co-application of both metaphit and high-dose naloxone [1]. This indicates that (+)-cyclazocine's neuronal depressant actions are mediated predominantly through PCP receptors, while (−)-cyclazocine engages both PCP and kappa-opioid receptors. Additionally, (−)-cyclazocine and (+)-SKF-10,047 induced PCP-like stereotyped behaviour and ataxia that was not antagonized by metaphit pretreatment, further differentiating their mechanism from (+)-cyclazocine's PCP-receptor-centric profile [1].

PCP receptor cerebellar Purkinje neurons metaphit antagonism electrophysiology

Evidence-Based Research and Industrial Application Scenarios for (+)-Cyclazocine Procurement


Pharmacological Dissection of Sigma/PCP Receptor Contributions in the Absence of Mu-Opioid Receptor Activation

In experimental paradigms where researchers must isolate sigma/PCP-receptor-mediated behavioural or neurochemical effects from classical opioid receptor (mu, kappa, delta) interference, (+)-cyclazocine is the preferred benzomorphan tool. As established by Zukin (1982) and electrophysiological data, the (+)-enantiomer retains sigma/PCP-site potency comparable to the (−)-enantiomer but exhibits dramatically reduced mu-opioid receptor engagement [1][2]. This enables clean attribution of observed effects to sigma/PCP mechanisms without requiring opioid receptor antagonist co-administration—a significant advantage over (−)-cyclazocine, which requires combined metaphit + naloxone to achieve receptor isolation.

Neuroprotection Studies Targeting NMDA Receptor-Mediated Excitotoxicity via Sigma/PCP Pathway Modulation

For laboratories investigating sigma-receptor-mediated neuroprotection against glutamate excitotoxicity, (+)-cyclazocine provides a defined 'PCP-related' sigma ligand profile. As demonstrated by Klette et al. (1997), (+)-cyclazocine attenuates NMDA-induced sustained calcium influx—converting it to a neuroprotective transient pattern—but does not modulate trans-ACPD metabotropic glutamate receptor responses [1]. This specificity makes it an essential comparator compound for experiments designed to differentiate PCP-receptor-dependent from sigma-1-receptor-dependent neuroprotective mechanisms, particularly when used alongside selective sigma-1 ligands such as carbetapentane or (+)-pentazocine.

Opioid Receptor Functional Selectivity Profiling: KOR Agonism Without DOR Activation

In high-throughput screening cascades or academic structure–activity relationship (SAR) programs aiming to identify KOR-selective agonists without confounding delta-opioid receptor activity, (+)-cyclazocine serves as a reference standard. Functional GIRK channel assays in Xenopus oocytes (Kobayashi et al., 1996) demonstrate that (+)-cyclazocine acts as a KOR agonist and MOR antagonist but lacks the potent DOR agonism exhibited by (+)-SKF-10047 (EC50 = 0.618 μM at DOR) [1]. This functional selectivity profile makes (+)-cyclazocine valuable for calibrating assay systems intended to detect DOR-sparing KOR ligands.

Stereochemical Control Experiments for Sigma-1 Versus Sigma-2/PCP Binding Site Discrimination

Given the >476-fold enantioselectivity difference at sigma-1 receptors—(−)-cyclazocine Ki = 2.1 nM vs. (+)-cyclazocine Ki > 1,000 nM [1]—paired use of both enantiomers enables definitive assignment of sigma-1- versus sigma-2/PCP-mediated pharmacological effects within a matched chemical scaffold. This approach is particularly valuable in cancer biology, where sigma-2 receptor expression correlates with proliferative status, and in neuroscience, where sigma-1 and sigma-2 subtypes play distinct roles in calcium signalling and neuroprotection. (+)-Cyclazocine is the essential 'sigma-1-inactive' control enantiomer in such experiments.

Quote Request

Request a Quote for (+)-Cycloazocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.